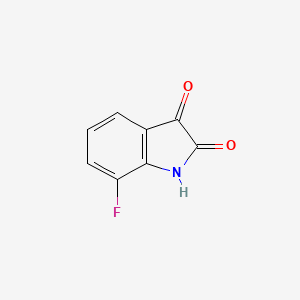

7-Fluoroisatin

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

7-fluoro-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO2/c9-5-3-1-2-4-6(5)10-8(12)7(4)11/h1-3H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGBGVEOXPHGSOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)NC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90342986 | |

| Record name | 7-Fluoroisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

317-20-4 | |

| Record name | 7-Fluoroisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Fluoroisatin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

7-Fluoroisatin (CAS: 317-20-4): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 7-Fluoroisatin, a fluorinated derivative of isatin (B1672199), recognized for its versatile applications in medicinal chemistry and organic synthesis.[1] The strategic placement of a fluorine atom at the 7-position of the indole-2,3-dione core significantly influences its electronic properties, enhancing its reactivity and biological activity compared to its non-fluorinated counterparts.[2] This document details its physicochemical properties, synthesis protocols, biological activities, and key applications, serving as a critical resource for professionals in drug discovery and development.

Core Properties and Identification

This compound, systematically named 7-fluoro-1H-indole-2,3-dione, is a solid compound typically appearing as a yellow to reddish-orange or brown crystalline powder.[1][3][4] Its core structure consists of a bicyclic system where an indole (B1671886) ring is fused with two carbonyl groups at the 2nd and 3rd positions.[2] The presence of the highly electronegative fluorine atom enhances the electrophilicity at the C-3 position, making it a valuable substrate for various chemical reactions.[2]

Table 1: Physicochemical and Identification Data for this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 317-20-4 | [5] |

| Molecular Formula | C₈H₄FNO₂ | [5] |

| Molecular Weight | 165.12 g/mol | [2] |

| IUPAC Name | 7-fluoro-1H-indole-2,3-dione | [2][5] |

| Synonyms | 7-Fluoroindole-2,3-dione, 7-Fluoro-2,3-indolinedione | [1][3] |

| Appearance | Yellow to light yellow/reddish-orange/brown crystalline powder | [1][3][5] |

| Melting Point | 190.0 - 199.0 °C | [5][6] |

| Solubility | Soluble in Dimethylformamide (DMF) and DMSO; Sparingly soluble in water (0.022 g/L).[3][7][8][9] | |

| pKa (Predicted) | 8.44 ± 0.20 | [9] |

| SMILES | FC1=CC=CC2=C1NC(=O)C2=O | [5][6] |

| InChI Key | HGBGVEOXPHGSOS-UHFFFAOYSA-N |[5][6] |

Synthesis of this compound

This compound can be synthesized through multiple routes, with a common and high-yield method involving the cyclization of N-(2-fluorophenyl)-2-isonitroacetanilide using a strong acid.[2][10]

Experimental Protocol: Synthesis via Cyclization

This protocol describes the synthesis of this compound from N-(2-fluorophenyl)-2-isonitroacetanilide.[10]

Materials:

-

N-(2-fluorophenyl)-2-isonitroacetanilide (0.11 mol, 20 g)[2]

-

Concentrated Sulfuric Acid (100 mL)[10]

-

Crushed Ice (500 mL)[2]

-

Ethyl Acetate[2]

-

Petroleum Ether[2]

-

250 mL four-necked flask and standard laboratory glassware[2]

Procedure:

-

Addition of Reactant: In a 250 mL four-necked flask, portionwise add 20 g (0.11 mol) of N-(2-fluorophenyl)-2-isonitroacetanilide to 100 mL of concentrated sulfuric acid. It is crucial to maintain the temperature of the mixture below 65°C during this addition.[2][10]

-

Reaction: Once the addition is complete, raise the temperature to 80°C and stir the reaction mixture for approximately 40 minutes to 2 hours.[2][9][10]

-

Quenching: After the reaction is complete, carefully pour the reaction mixture into 500 mL of crushed ice while stirring vigorously. Continue stirring for one hour to ensure complete precipitation of the product.[2][10]

-

Isolation: Filter the resulting solid precipitate and dry it thoroughly.[2][10]

-

Purification: Recrystallize the crude product from a mixture of ethyl acetate (B1210297) and petroleum ether to yield the purified this compound as a yellow solid. This method has reported yields as high as 98.6%.[2][10]

Biological Activities and Mechanism of Action

This compound has demonstrated a wide spectrum of biological activities, making it a compound of significant interest in drug development.[1] Its fluorinated structure contributes to its efficacy as an anticancer, antimicrobial, and anti-inflammatory agent.[1][2]

Anticancer Activity

The compound exhibits notable cytotoxic effects against various cancer cell lines.[2] Its primary mechanism involves the induction of apoptosis and cell cycle arrest.[2] Specifically, this compound has been shown to modulate the expression of key apoptosis-regulating proteins, leading to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[2] This shift in the Bax/Bcl-2 ratio ultimately triggers the caspase cascade, leading to programmed cell death.[2]

Enzyme Inhibition and Anti-inflammatory Effects

This compound is also a known inhibitor of certain enzymes. It has been shown to inhibit acetylcholinesterase (AChE) with greater potency than its chloro-substituted analog.[2] Furthermore, isatin derivatives, including this compound, can inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in activated macrophage cells, suggesting anti-inflammatory potential.[2][11]

Antimicrobial Properties

The compound has shown significant bactericidal activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[2] This broad-spectrum activity makes it a potential lead compound for the development of new antibiotics.[2][12]

Table 2: Summary of Biological Activity Data for this compound

| Activity Type | Target | Metric | Value | Reference(s) |

|---|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer Cell Line) | IC₅₀ | ~1.84 µM | [2] |

| Anticancer | HCT-116 (Colon Cancer Cell Line) | IC₅₀ | ~3.31 µM | [2] |

| Enzyme Inhibition | Acetylcholinesterase (AChE) | IC₅₀ | 2.3 µM | [2] |

| Antimicrobial | Staphylococcus aureus | MIC (µg/mL) | 16 | [2] |

| Antimicrobial | Escherichia coli | MIC (µg/mL) | 32 |[2] |

Applications in Research and Development

The unique chemical properties and diverse biological activities of this compound make it a valuable tool in several areas of scientific research and industrial application.

-

Pharmaceutical Intermediates: It serves as a crucial building block in the synthesis of more complex pharmaceutical agents, particularly for developing novel drugs targeting cancer and neurological disorders.[1][3][13] Its derivatives are also being explored for cardiovascular applications, such as vasodilators for treating hypertension.[2]

-

Fluorescent Probes: The inherent fluorescent properties of the isatin scaffold make this compound an excellent candidate for designing probes used in biological imaging and detection.[1][12] These probes can help researchers visualize and study cellular processes in real time.[1]

-

Organic Synthesis: In synthetic chemistry, it is used as a versatile reagent for creating complex organic molecules through reactions like nucleophilic substitutions and cycloadditions.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 317-20-4 | Benchchem [benchchem.com]

- 3. lbaochemicals.com [lbaochemicals.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. 7-フルオロイサチン 96% | Sigma-Aldrich [sigmaaldrich.com]

- 7. chembk.com [chembk.com]

- 8. This compound - 98% prefix CAS No. 317-20-4 | Aladdin Scientific [mgt-en248.env.aladdin-e.com]

- 9. This compound | 317-20-4 [chemicalbook.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. Biological targets for isatin and its analogues: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. China this compound CAS 317-20-4 Manufacturer and Supplier | Starsky [starskychemical.com]

- 13. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

7-Fluoroisatin: A Comprehensive Physicochemical Profile for Advanced Research

For Immediate Release

This technical guide provides an in-depth overview of the physicochemical characteristics of 7-Fluoroisatin, a key intermediate in medicinal chemistry and organic synthesis. Tailored for researchers, scientists, and drug development professionals, this document compiles essential data, detailed experimental methodologies, and visual representations of its synthetic workflow to support ongoing and future research endeavors.

Core Physicochemical Properties

This compound (CAS No. 317-20-4) is a fluorinated derivative of isatin (B1672199), a privileged heterocyclic scaffold in drug discovery. The introduction of a fluorine atom at the 7-position significantly influences its electronic properties and, consequently, its biological activity. A summary of its key physicochemical properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₄FNO₂ | [1][2][3] |

| Molecular Weight | 165.12 g/mol | [1][2][3] |

| Melting Point | 192-196 °C | [4] |

| Appearance | Light yellow to brown powder/crystal | [1][3] |

| Solubility | Sparingly soluble in water (0.022 g/L); Soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO) | [1][3] |

| pKa (Predicted) | 8.44 ± 0.20 | [1] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters are crucial for reproducible research. The following sections outline standard experimental protocols applicable to this compound.

Melting Point Determination (Capillary Method)

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Procedure:

-

A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a steady rate (e.g., 10-20 °C/min) until the temperature is approximately 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C/min to allow for accurate determination.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[5][6][7]

Solubility Determination (Qualitative)

A qualitative assessment of solubility in various solvents provides valuable information for reaction setup and formulation development.

Procedure:

-

To a small test tube containing 1 mL of the solvent (e.g., water, DMF, DMSO, ethanol), add a small, pre-weighed amount (e.g., 1-5 mg) of this compound.

-

The mixture is vortexed or shaken vigorously for 1-2 minutes.

-

A visual inspection is performed to determine if the solid has dissolved completely, partially, or not at all.[8][9]

Spectroscopic Analysis

Standard spectroscopic techniques are employed to confirm the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: For ¹H and ¹³C NMR, a sample of 5-25 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆), and the solution is transferred to a 5 mm NMR tube.[2][10][11]

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: A small amount of this compound powder is placed directly onto the diamond crystal of an ATR-FTIR spectrometer. Pressure is applied to ensure good contact, and the spectrum is recorded.[12][13]

UV-Visible Spectroscopy:

-

Sample Preparation: A stock solution of this compound is prepared in a UV-transparent solvent (e.g., ethanol (B145695) or methanol). The stock solution is then diluted to an appropriate concentration to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1-1.0 AU). The spectrum is recorded against a solvent blank.[14][15]

Experimental pKa Determination

Due to its poor water solubility, the experimental determination of the pKa of this compound requires specialized methods. A common approach involves spectrophotometric determination in co-solvent mixtures.

Procedure (Co-solvent Method):

-

A series of buffer solutions with varying pH values are prepared in a co-solvent mixture (e.g., methanol-water) to ensure the solubility of this compound.

-

A constant concentration of this compound is added to each buffer solution.

-

The UV-Vis spectrum of each solution is recorded.

-

The change in absorbance at a specific wavelength as a function of pH is used to calculate the pKa value using the Henderson-Hasselbalch equation.[16][17][18]

Synthesis Workflow

The synthesis of this compound typically involves the cyclization of an N-substituted aniline (B41778) derivative. A common synthetic route is the Sandmeyer isatin synthesis.

Biological Significance and Signaling Pathways

Isatin and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[19][20] While the specific signaling pathways directly modulated by this compound are a subject of ongoing research, preliminary studies and research on related isatin derivatives suggest involvement in key cellular processes such as the modulation of oxidative stress and inflammatory response pathways.[1] Isatin derivatives have been shown to inhibit various kinases and influence apoptotic pathways, making them promising candidates for drug development.[21][22]

This technical guide serves as a foundational resource for researchers working with this compound. The provided data and protocols are intended to facilitate experimental design and accelerate the discovery of novel therapeutic agents.

References

- 1. This compound | 317-20-4 | Benchchem [benchchem.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. NMR Sample Preparation [nmr.chem.umn.edu]

- 4. This compound 96 317-20-4 [sigmaaldrich.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. byjus.com [byjus.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. organomation.com [organomation.com]

- 11. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 12. ejournal.upi.edu [ejournal.upi.edu]

- 13. photometrics.net [photometrics.net]

- 14. longdom.org [longdom.org]

- 15. ej-eng.org [ej-eng.org]

- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-water extrapolation [diposit.ub.edu]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Biological targets for isatin and its analogues: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ijpsjournal.com [ijpsjournal.com]

- 22. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

7-Fluoroisatin molecular structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 7-Fluoroisatin, a fluorinated derivative of isatin (B1672199), highlighting its molecular structure, chemical properties, synthesis, and significant biological activities. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Molecular Structure and IUPAC Name

This compound is an aromatic heterocyclic compound featuring an indole (B1671886) core bicyclic system, with ketone groups at positions 2 and 3. A fluorine atom is substituted at the 7th position of the benzene (B151609) ring.[1] This substitution significantly influences the molecule's electronic properties and biological activity.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 7-fluoro-1H-indole-2,3-dione .[1]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₄FNO₂ | [2] |

| Molecular Weight | 165.12 g/mol | [2] |

| Appearance | Light yellow to brown crystalline powder | |

| Melting Point | 192-196 °C | [2] |

| Density | 1.477±0.06 g/cm³ (Predicted) | |

| Solubility | Soluble in Dimethylformamide (DMF) |

Table 2: Spectroscopic and Identification Data of this compound

| Data Type | Value/Identifier | Reference |

| CAS Number | 317-20-4 | [2] |

| SMILES String | Fc1cccc2C(=O)C(=O)Nc12 | [2] |

| InChI Key | HGBGVEOXPHGSOS-UHFFFAOYSA-N | [2] |

Experimental Protocols: Synthesis of this compound

Several synthetic routes for this compound have been reported. A common and effective method is the Sandmeyer isatin synthesis, which involves the reaction of an aniline (B41778) derivative with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride, followed by cyclization in the presence of a strong acid.

Protocol: Synthesis of this compound via Sandmeyer Reaction

Materials:

-

2-Fluoroaniline

-

Chloral hydrate

-

Hydroxylamine hydrochloride

-

Sodium sulfate (B86663)

-

Concentrated sulfuric acid

-

Water

-

Ice

Procedure:

-

In a suitable reaction vessel, dissolve chloral hydrate and anhydrous sodium sulfate in water with heating.

-

To this solution, add hydroxylamine hydrochloride and 2-fluoroaniline.

-

Heat the reaction mixture while stirring.

-

After the reaction is complete, filter the mixture at an elevated temperature and wash the solid product with water. This yields the intermediate, N-(2-fluorophenyl)-2-isonitrosoacetanilide.

-

In a separate flask, carefully add the dried intermediate portion-wise to concentrated sulfuric acid, maintaining the temperature below 65 °C.

-

After the addition is complete, raise the temperature to 80 °C and stir for approximately 40 minutes.

-

Quench the reaction by pouring the mixture into a beaker of crushed ice with vigorous stirring.

-

Collect the precipitated solid by filtration and dry it to obtain this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate (B1210297) and petroleum ether.

Biological Activity and Signaling Pathways

This compound has garnered significant attention for its diverse biological activities, including anticancer, neuroprotective, and antimicrobial effects.[1][3] The fluorine substitution is known to enhance its therapeutic potential compared to the parent isatin molecule.

Anticancer Activity: Induction of Apoptosis

A primary mechanism of the anticancer effect of this compound is the induction of apoptosis (programmed cell death) in cancer cells.[1][4] This process involves the modulation of key regulatory proteins in the apoptotic cascade. Specifically, this compound has been shown to upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio leads to the activation of caspases, which are the executioner enzymes of apoptosis.[1]

Caption: Signaling pathway of this compound-induced apoptosis in cancer cells.

Neuroprotective Activity: Acetylcholinesterase Inhibition

This compound also exhibits neuroprotective properties, partly through its ability to inhibit acetylcholinesterase (AChE). AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). By inhibiting AChE, this compound increases the levels of acetylcholine in the synaptic cleft, which is a therapeutic strategy for conditions like Alzheimer's disease. The inhibition mechanism involves the binding of this compound to the active site of the AChE enzyme, preventing the hydrolysis of acetylcholine.

Caption: Mechanism of acetylcholinesterase (AChE) inhibition by this compound.

Conclusion

This compound is a versatile heterocyclic compound with a well-defined molecular structure and significant biological activities. Its potential as an anticancer and neuroprotective agent, underpinned by its ability to induce apoptosis and inhibit acetylcholinesterase, makes it a compelling molecule for further investigation and drug development. The synthetic protocols outlined provide a basis for its preparation, enabling further research into its therapeutic applications. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of medicinal chemistry.

References

The Rising Profile of 7-Fluoroisatin Derivatives: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

The isatin (B1672199) scaffold has long been a privileged structure in medicinal chemistry, giving rise to a multitude of derivatives with a wide array of biological activities. Among these, 7-fluoroisatin derivatives have emerged as a particularly promising class of compounds, with the fluorine substitution at the 7-position often enhancing their therapeutic potential. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, focusing on their anticancer, antimicrobial, and enzyme-inhibitory properties. Detailed experimental protocols and a summary of quantitative data are presented to facilitate further research and development in this area.

Anticancer Activity of this compound Derivatives

This compound and its derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines. The introduction of a fluorine atom at the 7-position of the isatin ring has been shown to enhance the antiproliferative activity of these compounds.[1]

Quantitative Anticancer Activity Data

The cytotoxic effects of various this compound derivatives are summarized in the table below, with IC50 values indicating the concentration of the compound required to inhibit the growth of cancer cells by 50%.

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| This compound | MCF-7 (Breast) | 1.84 | [1] |

| This compound | HCT-116 (Colon) | 3.31 | [1] |

| This compound derivative (unspecified) | HT-29 (Colon) | Lower than non-fluorinated counterparts | [1] |

| Fluorinated isatin-hydrazone derivative 8 | A549 (Lung) | 42.43 | [2] |

| Fluorinated isatin-hydrazone derivative 8 | HepG2 (Liver) | 48.43 | [2] |

| Fluorinated isatin-hydrazone derivative 14 | A549 (Lung) | 115.00 | |

| Fluorinated isatin-hydrazone derivative 5 | HepG2 (Liver) | 107.90 | [2] |

| Fluorinated isatin-hydrazone derivative 7 | HepG2 (Liver) | 152.90 | [2] |

Antimicrobial Activity of this compound Derivatives

In addition to their anticancer properties, this compound derivatives have shown promise as antimicrobial agents. They have been found to be effective against both Gram-positive and Gram-negative bacteria.[1]

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of this compound is presented below, with Minimum Inhibitory Concentration (MIC) values representing the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Bacterial Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | 16 | [1] |

| Escherichia coli | 32 | [1] |

Mechanism of Action: Signaling Pathways

The biological effects of this compound derivatives are mediated through their interaction with various cellular signaling pathways. Key mechanisms include the induction of apoptosis in cancer cells and the modulation of inflammatory responses.

Apoptosis Induction Pathway

This compound derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[1] This is a critical mechanism for their anticancer activity. The process of apoptosis is complex and can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways, both of which converge on the activation of executioner caspases, such as caspase-3 and caspase-7.

Inflammatory Response Pathway

Preliminary studies suggest that this compound is involved in modulating oxidative stress and inflammatory response pathways.[1] One of the key pathways in inflammation is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Experimental Protocols

To facilitate the replication and extension of research on this compound derivatives, this section provides detailed methodologies for key experiments cited in the literature.

Synthesis of this compound

A common method for the synthesis of this compound involves the cyclization of N-(2-fluorophenyl)-2-isonitrosoacetanilide in the presence of a strong acid.

Materials:

-

N-(2-fluorophenyl)-2-isonitrosoacetanilide

-

Concentrated sulfuric acid

-

Crushed ice

-

Ethyl acetate (B1210297)

-

Petroleum ether

-

Four-necked flask (250 mL)

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

In a 250 mL four-necked flask, add 20 g (0.11 mol) of N-(2-fluorophenyl)-2-isonitrosoacetanilide portion-wise to 100 mL of concentrated sulfuric acid.

-

Maintain the temperature below 65 °C during the addition.

-

After the addition is complete, raise the temperature to 80 °C and stir the mixture for approximately 40 minutes.

-

Quench the reaction by pouring it into 500 mL of crushed ice while stirring vigorously for one hour.

-

Filter the resulting solid and dry it.

-

Recrystallize the crude product from a mixture of ethyl acetate and petroleum ether to obtain the purified this compound as a yellow solid.[3]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HCT-116)

-

Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of the this compound derivatives in the culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and an untreated control.

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing the formation of formazan (B1609692) crystals.

-

Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

This compound derivatives (dissolved in a suitable solvent)

-

96-well microtiter plates

-

Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

-

Incubator

Procedure:

-

Prepare serial two-fold dilutions of the this compound derivatives in MHB in the wells of a 96-well plate.

-

Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

-

Incubate the plates at 37 °C for 18-24 hours.

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion

This compound derivatives represent a promising and versatile scaffold for the development of new therapeutic agents. Their significant anticancer and antimicrobial activities, coupled with their ability to modulate key signaling pathways, make them attractive candidates for further investigation. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and evaluation of novel this compound-based drugs. Further studies are warranted to fully elucidate their mechanisms of action and to optimize their pharmacological properties for clinical applications.

References

7-Fluoroisatin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Fluoroisatin, a halogenated derivative of the endogenous indole (B1671886), is a molecule of significant interest in medicinal chemistry and drug discovery. Its unique physicochemical properties, conferred by the fluorine substitution, have led to a broad spectrum of biological activities, including notable anticancer, antimicrobial, and antiviral effects. This technical guide provides an in-depth exploration of the discovery, history, and key scientific data related to this compound. It encompasses detailed synthetic protocols, comprehensive spectroscopic and biological data, and a proposed mechanism of action, offering a valuable resource for researchers in the field.

Introduction

Isatin (B1672199) (1H-indole-2,3-dione) is a naturally occurring compound first isolated as an oxidation product of indigo (B80030) dye.[1] The isatin scaffold has since been identified as a "privileged" structure in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological properties.[1] The introduction of a fluorine atom at the 7-position of the isatin core significantly alters its electronic distribution, enhancing its biological activity compared to other isatin derivatives.[1] this compound, systematically named 7-fluoro-1H-indole-2,3-dione, has emerged as a promising lead compound in the development of novel therapeutics, particularly in oncology.[1][2]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 7-fluoro-1H-indole-2,3-dione | [1] |

| CAS Number | 317-20-4 | [2] |

| Molecular Formula | C₈H₄FNO₂ | [2] |

| Molecular Weight | 165.12 g/mol | [2] |

| Appearance | Reddish orange crystalline powder | [2] |

| Melting Point | 192-196 °C | [3] |

| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO); sparingly soluble in water. |

Synthesis and Characterization

The most common and efficient method for the synthesis of this compound is a variation of the Sandmeyer isatin synthesis.[4] This multi-step process begins with the reaction of 2-fluoroaniline (B146934) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to form an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid to yield this compound.

Experimental Protocol: Sandmeyer Synthesis of this compound

Step 1: Synthesis of N-(2-fluorophenyl)-2-(hydroxyimino)acetamide

-

In a suitable reaction vessel, dissolve 2-fluoroaniline in a mixture of water and hydrochloric acid.

-

Add a solution of chloral hydrate and sodium sulfate (B86663) in water to the reaction mixture.

-

Slowly add a solution of hydroxylamine hydrochloride in water.

-

Heat the mixture and stir for a specified period to allow for the formation of the isonitrosoacetanilide intermediate.

-

Cool the reaction mixture and collect the precipitated solid by filtration.

-

Wash the solid with water and dry to obtain N-(2-fluorophenyl)-2-(hydroxyimino)acetamide.

Step 2: Cyclization to this compound

-

In a separate reaction vessel, carefully add concentrated sulfuric acid.

-

Portion-wise, add the N-(2-fluorophenyl)-2-(hydroxyimino)acetamide intermediate to the sulfuric acid, maintaining the temperature below 65 °C.

-

Once the addition is complete, heat the mixture to 80 °C and stir for approximately 40 minutes.[4]

-

After the reaction is complete, pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.

-

Allow the mixture to stir for 1 hour to ensure complete precipitation.

-

Collect the resulting brick-red solid by filtration and dry thoroughly.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to yield pure this compound. A yield of approximately 98.6% has been reported for this step.[4]

Synthetic Workflow

Spectroscopic Data

The structural identity and purity of this compound are confirmed by various spectroscopic techniques.

| Technique | Key Data |

| ¹H NMR | The proton NMR spectrum typically shows signals corresponding to the aromatic protons and the N-H proton of the isatin core. The exact chemical shifts and coupling constants are dependent on the solvent used. |

| ¹³C NMR | The carbon NMR spectrum displays distinct signals for the carbonyl carbons and the aromatic carbons of the fluorinated indole ring. |

| IR Spectroscopy | The infrared spectrum exhibits characteristic absorption bands for the N-H stretching, aromatic C-H stretching, and the two carbonyl (C=O) stretching vibrations. |

| Mass Spectrometry | Mass spectrometric analysis confirms the molecular weight of this compound. For example, a molecular ion peak at m/z 166 (M+H)⁺ has been reported.[4] |

Biological Activity and Mechanism of Action

This compound has demonstrated a wide range of biological activities, with its anticancer properties being the most extensively studied. It also exhibits promising antimicrobial and antiviral activities.

Anticancer Activity

This compound has shown significant cytotoxic effects against various cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| MCF-7 | Breast Cancer | 1.84 | [1] |

| HCT-116 | Colon Cancer | 3.31 | [1] |

The anticancer mechanism of this compound is believed to be multifactorial, involving the induction of apoptosis (programmed cell death) and cell cycle arrest.

Proposed Signaling Pathway for this compound-Induced Apoptosis and Cell Cycle Arrest:

Based on the known biological activities of isatin derivatives, a plausible signaling pathway for this compound's anticancer effects involves the activation of the intrinsic apoptotic pathway and the induction of G2/M cell cycle arrest.

References

- 1. PI3K-Akt1 expression and its significance in liver tissues with chronic fluorosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Cell Cycle Arrest in G2/M Phase Enhances Replication of Interferon-Sensitive Cytoplasmic RNA Viruses via Inhibition of Antiviral Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting tubulin polymerization by novel 7-aryl-pyrroloquinolinones: Synthesis, biological activity and SARs - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 7-Fluoroisatin in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 7-Fluoroisatin, a key intermediate in the synthesis of various therapeutic agents. Understanding the solubility of this compound in common laboratory solvents is critical for its effective use in research and development, particularly in areas such as reaction chemistry, formulation development, and high-throughput screening.

Core Properties of this compound

This compound, also known as 7-fluoroindole-2,3-dione, is a solid, yellow to light brown crystalline powder.[1] Its fundamental properties are summarized below:

| Property | Value |

| CAS Number | 317-20-4 |

| Molecular Formula | C₈H₄FNO₂ |

| Molecular Weight | 165.12 g/mol [2] |

| Melting Point | 192-196 °C[2] |

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on available safety data sheets and chemical supplier information, the following qualitative and quantitative data has been compiled.

| Solvent | Chemical Formula | Solubility |

| Water | H₂O | Sparingly Soluble (0.022 g/L)[3][4] |

| Dimethylformamide (DMF) | C₃H₇NO | Soluble[3] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Soluble[1] |

It is important to note that "soluble" is a qualitative term. For practical laboratory applications, it is recommended to determine the solubility for the specific concentration required for your experiment.

Comparative Solubility Data: Isatin (B1672199)

To provide a useful reference for researchers, the following table summarizes the solubility of the parent compound, isatin (1H-indole-2,3-dione), in various organic solvents at different temperatures. This data can offer an approximation of the expected solubility behavior of this compound, though the fluorine substitution will influence the exact values. The data shows that isatin's solubility generally increases with temperature.[5][6]

| Solvent | Solubility of Isatin (mole fraction x10³) at ~298.15 K (25 °C) |

| N,N-Dimethylformamide (DMF) | ~150 |

| Tetrahydrofuran (THF) | ~70 |

| Acetone | ~30 |

| Acetonitrile | ~15 |

| Ethyl Acetate | ~10 |

| Dichloromethane | ~5 |

| Toluene | ~1 |

Data extracted from "Solubility and Thermodynamic Functions of Isatin in Pure Solvents," J. Chem. Eng. Data 2014, 59, 11, 3407–3414.[5]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a compound like this compound in a specific solvent, based on the widely used shake-flask method.[1]

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., ethanol, methanol, acetone)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials. The exact amount should be more than what is expected to dissolve.

-

Accurately add a known volume of the solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved particles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the filtered sample solution using a calibrated HPLC or UV-Vis spectrophotometer.

-

For HPLC, determine the peak area corresponding to this compound. For UV-Vis, measure the absorbance at the wavelength of maximum absorption (λmax).

-

-

Calculation of Solubility:

-

Generate a calibration curve by plotting the analytical signal (peak area or absorbance) of the standard solutions against their known concentrations.

-

Use the analytical signal of the sample solution and the calibration curve to determine the concentration of this compound in the saturated solution.

-

Express the solubility in appropriate units (e.g., mg/mL or g/L).

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: A flowchart of the experimental workflow for determining the solubility of this compound.

References

Spectroscopic and Synthetic Profile of 7-Fluoroisatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of 7-Fluoroisatin, a key intermediate in the synthesis of various pharmacologically active compounds. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for its synthesis and characterization.

Spectroscopic Data of this compound

The unique structural features of this compound, arising from the presence of a fluorine atom on the isatin (B1672199) core, give rise to a distinct spectroscopic signature. This data is crucial for its identification, purity assessment, and for understanding its chemical behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. The presence of the fluorine atom provides an additional NMR active nucleus (¹⁹F) which can be used for structural confirmation.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Data not available in search results |

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by the vibrations of its carbonyl groups and the carbon-fluorine bond.

FT-IR Peak Table

| Wavenumber (cm⁻¹) | Assignment |

| 1735 | C=O stretching vibration of the ketone and lactam groups[1]. |

| A more detailed peak list is not available in the search results. |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Mass Spectrometry Data

| m/z | Interpretation |

| 166 | Molecular ion peak (M+H)⁺[2]. |

| Detailed fragmentation data is not available in the search results. |

Experimental Protocols

A general understanding of the experimental procedures used to obtain the spectroscopic data and to synthesize this compound is essential for reproducibility and further research.

Synthesis of this compound

A common method for the synthesis of this compound involves the cyclization of N-(2-fluorophenyl)-2-(hydroxyimino)acetamide in the presence of a strong acid[2].

Procedure:

-

N-(2-fluorophenyl)-2-(hydroxyimino)acetamide is added to concentrated sulfuric acid.

-

The reaction mixture is stirred at an elevated temperature (e.g., 80°C) for a specified period (e.g., 2 hours).

-

Upon completion, the reaction mixture is carefully poured into an ice-water mixture to precipitate the product.

-

The resulting solid is collected by filtration, washed, and dried to yield this compound[2].

Spectroscopic Analysis

The following are general protocols for the spectroscopic characterization of this compound.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H NMR). The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to a standard reference.

-

IR Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

Mass Spectrometry: Mass spectra are typically acquired using techniques such as Electrospray Ionization (ESI) coupled with a mass analyzer (e.g., Time-of-Flight or Quadrupole).

Experimental Workflow Visualization

The synthesis and characterization of this compound follow a logical experimental workflow, which is visualized in the diagram below.

References

7-Fluoroisatin: A Versatile Precursor in Modern Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

7-Fluoroisatin, a fluorinated derivative of the indole-2,3-dione (isatin) core, has emerged as a privileged scaffold in organic synthesis and medicinal chemistry. The strategic incorporation of a fluorine atom at the 7-position significantly modulates the electronic properties of the isatin (B1672199) ring system, enhancing its reactivity and conferring unique biological activities upon its derivatives.[1] This technical guide provides a comprehensive overview of this compound as a precursor, detailing its synthesis, key reactions, and its burgeoning role in the development of novel therapeutic agents. The information presented herein is intended to serve as a valuable resource for researchers engaged in synthetic methodology development and drug discovery.

1. Synthesis of this compound

The efficient synthesis of this compound is crucial for its utilization as a versatile precursor. A common and high-yielding method involves the cyclization of N-(2-fluorophenyl)-2-(hydroxyimino)acetamide in the presence of a strong acid.

Experimental Protocol: Synthesis of this compound [2]

-

Reaction Setup: In a 250 mL four-necked flask, 20 g (0.11 mol) of N-(2-fluorophenyl)-2-(hydroxyimino)acetamide is added portion-wise to 100 mL of concentrated sulfuric acid. The temperature during the addition should not exceed 65 °C.

-

Reaction Conditions: Once the addition is complete, the temperature is raised to 80 °C, and the reaction mixture is stirred for approximately 40 minutes.

-

Work-up and Purification: After the reaction is complete, the mixture is carefully poured into 500 mL of crushed ice with vigorous stirring. The resulting mixture is stirred for an additional hour to ensure complete precipitation. The solid product is collected by filtration, dried, and then recrystallized from an ethyl acetate/petroleum ether mixture to yield this compound as a yellow solid.

| Reactant | Reagents | Conditions | Yield | Reference |

| N-(2-fluorophenyl)-2-(hydroxyimino)acetamide | Concentrated H₂SO₄ | 80 °C, 40 min | 98.6% | [2] |

2. Key Synthetic Transformations of this compound

The reactive dicarbonyl functionality and the N-H group of this compound allow for a diverse range of chemical modifications, making it a valuable building block for the synthesis of a wide array of heterocyclic compounds.

2.1. N-Alkylation

The N-alkylation of the isatin core is a common strategy to introduce structural diversity and modulate the biological activity of the resulting derivatives. Microwave-assisted synthesis has emerged as a rapid and efficient method for this transformation.

Experimental Protocol: Microwave-Assisted N-Alkylation of Isatin [3][4]

-

Reaction Setup: In a microwave-transparent vessel, isatin (1.0 equiv.), the desired alkyl halide (1.1-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv.) are combined in a minimal amount of a high-boiling polar aprotic solvent like DMF or NMP.

-

Reaction Conditions: The reaction vessel is sealed and subjected to microwave irradiation at a specified power and time. The reaction progress is typically monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation with water or by extraction with an organic solvent. The crude product is then purified by recrystallization or column chromatography.

Table of N-Alkylation Reactions of Isatin [3][4]

| Alkyl Halide | Base | Solvent | MW Power/Time | Yield (%) |

| Ethyl bromoacetate | K₂CO₃ | DMF | 200 W / 3 min | 76 |

| Benzyl chloride | K₂CO₃ | DMF | 200 W / 5 min | 96 |

| Cinnamyl bromide | K₂CO₃ | DMF | 200 W / 2 min | 92 |

| 2-Bromoethylbromide | K₂CO₃ | DMF | 200 W / 2 min | 50 |

Note: While this protocol is for unsubstituted isatin, it serves as a strong starting point for the N-alkylation of this compound, with minor modifications to the reaction conditions likely required.

Logical Flow for N-Alkylation

Caption: General workflow for the microwave-assisted N-alkylation of this compound.

2.2. Schiff Base Formation

The condensation of the C3-carbonyl group of this compound with primary amines provides a straightforward route to Schiff bases, which are versatile intermediates and exhibit a range of biological activities.

Experimental Protocol: Synthesis of a bis-Schiff Base from 5-Fluoroisatin (B27256) in Water [5]

-

Reaction Setup: A mixture of 5-fluoroisatin (2.0 mmol) and a diamine (1.0 mmol) is suspended in 10 mL of water in a round-bottom flask.

-

Reaction Conditions: The suspension is stirred vigorously at room temperature. The reaction progress can be monitored by TLC.

-

Work-up and Purification: The solid product that forms is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent like ethanol (B145695) can be performed for further purification.

Example of Schiff Base Formation [5]

| Isatin Derivative | Amine | Solvent | Conditions | Yield (%) |

| 5-Fluoroisatin | 1,3-Diaminobenzene | Water | Room Temperature | 72.7 |

Note: This environmentally friendly protocol using water as a solvent for 5-fluoroisatin is expected to be applicable to this compound.

Experimental Workflow for Schiff Base Formation

Caption: A green and efficient workflow for the synthesis of Schiff bases from this compound.

2.3. Synthesis of Spirooxindoles

Spirooxindoles are a fascinating class of compounds with a spiro-fused ring system at the C3 position of the oxindole (B195798) core. They often exhibit significant biological activity. Three-component reactions involving isatins are a powerful tool for their synthesis.

Experimental Protocol: Three-Component Synthesis of Spiro[dihydropyridine-oxindole] Derivatives [6]

-

Reaction Setup: A mixture of an arylamine (1.0 mmol), an isatin derivative (1.0 mmol), and a 1,3-dicarbonyl compound (e.g., cyclopentane-1,3-dione, 1.0 mmol) is prepared in acetic acid.

-

Reaction Conditions: The reaction mixture is stirred at room temperature for 8-10 hours.

-

Work-up and Purification: The resulting precipitate is collected by filtration, washed, and dried to afford the spirooxindole product.

Table of Spirooxindole Synthesis [6]

| Isatin Derivative | Arylamine | 1,3-Dicarbonyl | Solvent | Time (h) | Yield (%) |

| Isatin | Aniline | Cyclopentane-1,3-dione | Acetic Acid | 8 | 85 |

| 5-Chloroisatin | 4-Methylaniline | Cyclopentane-1,3-dione | Acetic Acid | 9 | 82 |

| 1-Benzylisatin | 4-Methoxyaniline | Cyclopentane-1,3-dione | Acetic Acid | 8 | 88 |

Note: This protocol demonstrates the versatility of isatins in multicomponent reactions to generate complex spirocyclic structures. This compound is expected to be a suitable substrate for this transformation.

2.4. Suzuki-Miyaura Coupling and Wittig Reaction

General Protocol for Suzuki-Miyaura Coupling of Halo-indoles [7][8]

-

Reaction Setup: A flame-dried Schlenk flask is charged with the halo-indole (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv.).

-

Reaction Conditions: The flask is evacuated and backfilled with an inert gas. A degassed solvent system (e.g., dioxane/water, DMF, or toluene) is added, and the mixture is heated (typically 80-110 °C) until the starting material is consumed.

-

Work-up and Purification: After cooling, the reaction is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

General Protocol for Wittig Reaction of Isatins [9][10]

-

Ylide Generation: The phosphonium (B103445) ylide is typically prepared in situ by treating a phosphonium salt with a strong base (e.g., n-BuLi, NaH, or KHMDS) in an anhydrous aprotic solvent (e.g., THF or Et₂O) under an inert atmosphere.

-

Reaction with Isatin: A solution of the isatin derivative in an anhydrous solvent is added to the pre-formed ylide at a low temperature (e.g., -78 °C or 0 °C). The reaction mixture is then allowed to warm to room temperature and stirred until completion.

-

Work-up and Purification: The reaction is quenched with a proton source (e.g., saturated aqueous NH₄Cl). The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The desired alkene and the triphenylphosphine (B44618) oxide byproduct are then separated by column chromatography.

3. This compound Derivatives in Drug Discovery

The incorporation of the this compound scaffold has led to the discovery of potent and selective inhibitors of various biological targets, particularly protein kinases, which are implicated in a range of diseases, most notably cancer.

3.1. Targeting Protein Kinase Signaling Pathways

Derivatives of this compound have been shown to inhibit several key protein kinases involved in cancer cell proliferation, survival, and angiogenesis. These include DYRK1A, PIM1, VEGFR2, HER2, and EGFR.

Signaling Pathway Diagrams

PIM1 Signaling Pathway

Caption: Inhibition of the PIM1 signaling pathway by a this compound derivative.

VEGFR2 Signaling Pathway

Caption: this compound derivatives can inhibit angiogenesis by targeting the VEGFR2 signaling pathway.

HER2/EGFR Signaling Pathway

Caption: Inhibition of HER2/EGFR signaling by this compound derivatives, leading to reduced cancer cell growth and survival.

This compound is a highly versatile and valuable precursor in organic synthesis, providing access to a rich diversity of heterocyclic compounds. Its unique electronic properties, conferred by the fluorine substituent, enhance its reactivity and the biological potential of its derivatives. The synthetic methodologies detailed in this guide, from its efficient preparation to its application in key C-C and C-N bond-forming reactions, highlight its utility for constructing complex molecular architectures. Furthermore, the demonstrated activity of this compound derivatives against critical drug targets, such as protein kinases, underscores its significance in the ongoing quest for novel and effective therapeutic agents. This technical guide serves as a foundational resource to stimulate further research and innovation in the application of this compound in both academic and industrial settings.

References

- 1. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. commerce.bio-rad.com [commerce.bio-rad.com]

- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]

- 7. benchchem.com [benchchem.com]

- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. Isatin derivatives in reactions with phosphorus(III–V) compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Preliminary Cytotoxicity Screening of 7-Fluoroisatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of 7-Fluoroisatin, a synthetic, fluorinated derivative of isatin (B1672199). The presence of a fluorine atom can enhance the biological activity of isatin compounds, making this compound a compound of interest for anticancer research.[1][2] This document summarizes available cytotoxicity data, details relevant experimental protocols, and illustrates key processes and mechanisms, serving as a comprehensive resource for professionals in the field of drug discovery and oncology.

Overview of Cytotoxic Activity

Initial research indicates that this compound exhibits significant antiproliferative activity against various human cancer cell lines.[1] Studies have demonstrated its effectiveness, with IC50 values indicating potent cytotoxic effects compared to some standard chemotherapeutic agents.[1] The primary mechanism of action appears to be the induction of apoptosis (programmed cell death) through the modulation of key regulatory proteins.[1][3]

Quantitative Cytotoxicity Data

The cytotoxic potential of this compound is quantified by its IC50 value, which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The following table summarizes the reported IC50 values for this compound against specific human cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| This compound | MCF-7 | Breast Cancer | ~1.84[1] |

| This compound | HCT-116 | Colon Cancer | ~3.31[1] |

Experimental Protocols

Accurate and reproducible data are foundational to cytotoxicity screening. The following are detailed methodologies for key assays used to evaluate the anticancer activity of this compound.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[3]

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble purple formazan (B1609692), which can be quantified spectrophotometrically.[3]

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare a series of dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the compound. Include wells with untreated cells (negative control) and a vehicle control (if applicable).

-

Incubation: Incubate the plate for a specified period, typically 24, 48, or 72 hours, at 37°C and 5% CO2.[4]

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate gently for 5 minutes to ensure complete dissolution and measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Caspase-3/7 Activity Assay

This assay quantifies the activity of key executioner caspases involved in the apoptotic pathway, providing mechanistic insight into the compound's cytotoxic effect.[3]

Principle: The assay utilizes a substrate that, when cleaved by active caspase-3 or -7, releases a fluorescent or chromogenic molecule that can be measured.[3]

Protocol:

-

Cell Treatment: Seed and treat cells with this compound at various concentrations (including a concentration near the IC50) as described in the MTT assay protocol.

-

Cell Lysis: Following the treatment period, lyse the cells using a lysis buffer provided in a commercial caspase activity assay kit.

-

Assay Reaction: Transfer the cell lysate to a new 96-well plate (typically a black plate for fluorescence assays).

-

Substrate Addition: Add the caspase-3/7 substrate solution to each well containing the cell lysate.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[3]

-

Fluorescence/Absorbance Measurement: Measure the fluorescence (e.g., at Ex/Em ~485/520 nm) or absorbance using a microplate reader.

-

Data Analysis: Determine the fold-increase in caspase-3/7 activity by comparing the signal from treated cells to that of untreated controls.

Visualizations: Workflows and Mechanisms

Visual diagrams are essential for conceptualizing experimental processes and biological pathways. The following diagrams were generated using Graphviz (DOT language) to illustrate the cytotoxicity screening workflow and the proposed mechanism of action for this compound.

Figure 1: A generalized workflow for in vitro cytotoxicity screening using a colorimetric assay.

Figure 2: The proposed mechanism of action for this compound-induced apoptosis in cancer cells.

Mechanism of Action

The anticancer activity of this compound is primarily attributed to the induction of apoptosis.[1] The proposed mechanism involves the intrinsic apoptotic pathway, characterized by the following key events:

-

Modulation of Bcl-2 Family Proteins: this compound has been shown to decrease the expression of the anti-apoptotic protein Bcl-2 while simultaneously enhancing the expression of the pro-apoptotic protein Bax.[1] This shift in the Bax/Bcl-2 ratio is a critical event that favors apoptosis.

-

Caspase Activation: The altered balance of Bcl-2 family proteins leads to the activation of executioner caspases, such as caspase-3 and caspase-7.[1][3] These enzymes are responsible for cleaving key cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis.

-

Other Potential Pathways: Preliminary studies also suggest a possible involvement of oxidative stress and inflammatory response pathways in the biological effects of this compound, although these mechanisms require further investigation.[1]

References

- 1. This compound | 317-20-4 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]

The Fluorination Effect on the Isatin Core: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin (B1672199) (1H-indole-2,3-dione) is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities, including anticancer, antiviral, and anticonvulsant properties. The isatin core, with its fused benzene (B151609) and pyrrole (B145914) rings, offers multiple sites for chemical modification, allowing for the fine-tuning of its pharmacological profile. One of the most impactful strategies to enhance the therapeutic potential of isatin derivatives is fluorination. The introduction of fluorine atoms can profoundly influence the physicochemical properties of the isatin core, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the effects of fluorination on the isatin core, summarizing key findings, experimental methodologies, and quantitative data to aid researchers in the design and development of novel fluorinated isatin-based therapeutics.

Physicochemical Impact of Fluorination

The strategic incorporation of fluorine into the isatin scaffold can lead to significant improvements in its drug-like properties. Fluorine's high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds contribute to these enhancements.

-

Increased Lipophilicity and Bioavailability: Fluorination can increase the lipophilicity of the isatin molecule, which can improve its ability to cross cell membranes and enhance its bioavailability. However, the position and number of fluorine atoms are critical, as over-fluorination can sometimes have the opposite effect.

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. This increased metabolic stability leads to a longer half-life of the drug in the body, reducing the required dosage and frequency of administration.

-

Modulation of Acidity and Basicity: The electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups, which can affect the molecule's ionization state at physiological pH and its interaction with biological targets.

-

Conformational Control: The introduction of fluorine can induce specific conformational preferences in the molecule, which can lead to more selective binding to the target protein.

Biological Activities of Fluorinated Isatin Derivatives

Fluorination has been shown to significantly enhance the biological activities of isatin derivatives across various therapeutic areas.

Anticancer Activity

Fluorinated isatin derivatives have emerged as a promising class of anticancer agents. Their mechanism of action often involves the induction of apoptosis (programmed cell death) in cancer cells.

Mechanism of Action: Induction of Apoptosis

Several studies have shown that fluorinated isatins can trigger apoptosis through the intrinsic pathway. This process is often initiated by the dissipation of the mitochondrial membrane potential and the subsequent production of reactive oxygen species (ROS).[1][2][3] This leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the key executioners of apoptosis.

Below is a diagram illustrating the proposed mechanism of apoptosis induction by fluorinated isatin derivatives.

Caption: Proposed mechanism of apoptosis induction by fluorinated isatin derivatives.

Quantitative Data: Cytotoxicity of Fluorinated Isatin Derivatives

The following table summarizes the cytotoxic activity of selected fluorinated isatin derivatives against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| Fluorinated Isatin-Hydrazone 8 | A549 (Human Lung Carcinoma) | 42.43 | [4][5] |

| HepG2 (Human Liver Carcinoma) | 48.43 | [4][5] | |

| Isatin-quinazoline hybrid 31 | MCF-7 (Human Breast Adenocarcinoma) | 0.35 | [6] |

| Isatin–indole hybrid 32 | MCF-7 (Human Breast Adenocarcinoma) | 0.39 | [7] |

| Isatin-chalcone hybrid 27 | HepG-2 (Human Liver Carcinoma) | 5.33 | [8] |

| Isatin-sulfonamide hybrid 20e | HCT-116 (Human Colorectal Carcinoma) | 3.67 | [8] |

Enzyme Inhibition

Fluorinated isatin derivatives have also been identified as potent inhibitors of various enzymes, including caspases, which play a crucial role in apoptosis.

Caspase-3 and -7 Inhibition

Certain N-substituted (S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatins with fluorine substitutions have demonstrated excellent inhibitory activity against caspase-3 and -7.[1][9]

Quantitative Data: Caspase Inhibition by Fluorinated Isatin Derivatives

| Compound Class | Target Enzyme | IC50 (nM) | Reference |

| Side-chain fluoro-functionalized pyrrolidinyl sulfonyl isatins | Caspase-3 | up to 30 | |

| Caspase-7 | up to 37 |

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of fluorinated isatin derivatives.

Synthesis of Fluorinated Isatin Derivatives

General Procedure for the Synthesis of Fluorinated 1-Benzylisatins [1]

This one-pot procedure involves the alkylation of a 5-substituted isatin sodium salt with a halogen-containing benzyl (B1604629) halide.

Caption: General workflow for the synthesis of fluorinated 1-benzylisatins.

Synthesis of N1-(5-Fluoro-2-oxoindolin-3-ylidene)thiocarbohydrazone [10]

-

A mixture of 5-fluoroisatin (B27256) (0.01 mol) and thiocarbohydrazide (B147625) (0.01 mol) in 20 cm³ of ethanol (B145695) is heated under reflux for 30 minutes.

-

The solid product that forms is filtered and recrystallized to yield the final compound.

Biological Evaluation Protocols

Cytotoxicity Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [11]

This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

-

Treatment: Treat the cells with various concentrations of the fluorinated isatin derivative and a vehicle control.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for a specified period to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

SRB (Sulforhodamine B) Assay [11]

This assay measures cell density based on the measurement of cellular protein content.

-

Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

-

Fixation: Fix the cells with cold 10% trichloroacetic acid (TCA).

-

Washing: Wash the plates to remove excess TCA.

-

Staining: Stain the cells with 0.4% SRB solution.

-

Washing: Wash to remove unbound dye.

-

Solubilization: Solubilize the bound dye with a Tris-base solution.

-

Absorbance Measurement: Read the absorbance at a suitable wavelength (e.g., 510 nm).

Conclusion

The incorporation of fluorine into the isatin core is a powerful and effective strategy for the development of novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic properties. The electron-withdrawing nature and metabolic stability conferred by fluorine atoms have led to the discovery of fluorinated isatin derivatives with significant anticancer and enzyme-inhibitory activities. The experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers in the field of drug discovery and development, facilitating the rational design of the next generation of isatin-based drugs. Further exploration of the structure-activity relationships of fluorinated isatins will undoubtedly continue to yield promising candidates for a variety of therapeutic applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]

- 8. A survey of isatin hybrids and their biological properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluorinated isatin derivatives. Part 1: synthesis of new N-substituted (S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatins as potent caspase-3 and -7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

7-Fluoroisatin: A Comprehensive Technical Guide for Medicinal Chemistry

Abstract